(6S)-6-Methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one
CAS No.: 131149-16-1
Cat. No.: VC20813949
Molecular Formula: C8H8O4
Molecular Weight: 168.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131149-16-1 |
|---|---|
| Molecular Formula | C8H8O4 |
| Molecular Weight | 168.15 g/mol |
| IUPAC Name | (6S)-6-methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one |
| Standard InChI | InChI=1S/C8H8O4/c1-10-8-3-6-5(4-11-8)2-7(9)12-6/h2-3,8H,4H2,1H3/t8-/m0/s1 |
| Standard InChI Key | SKYDBOMJJKYUJM-QMMMGPOBSA-N |
| Isomeric SMILES | CO[C@@H]1C=C2C(=CC(=O)O2)CO1 |
| SMILES | COC1C=C2C(=CC(=O)O2)CO1 |
| Canonical SMILES | COC1C=C2C(=CC(=O)O2)CO1 |
Introduction
Structural Analysis and Characterization
Nomenclature Interpretation
The systematic name (6S)-6-Methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one provides significant information about the compound's structure:
| Component | Interpretation |
|---|---|
| (6S) | Indicates S stereochemistry at position 6 |
| 6-Methoxy | Specifies a methoxy group (-OCH₃) at position 6 |
| 4,6-dihydrofuro | Refers to a dihydrofuran ring with hydrogens at positions 4 and 6 |
| [3,2-c] | Defines the fusion pattern of the rings |
| pyran-2-one | Identifies a pyranone ring with a carbonyl group at position 2 |
Predicted Structural Properties
Based on structural analysis, the following properties can be predicted for (6S)-6-Methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one:
Comparison with Related Compounds
Structural Relationship to Pintulin
The most structurally relevant compound found in the search results is Pintulin, which shares the same dihydrofuro[3,2-c]pyran-2-one core structure. Pintulin has been reported in the fungus Penicillium vulpinum and has the chemical name 6-[(3-hydroxyphenyl)methoxy]-4,6-dihydrofuro[3,2-c]pyran-2-one .
Structural Comparison Table
The significant structural difference between these compounds is the substituent at position 6. While Pintulin features a more complex (3-hydroxyphenyl)methoxy substituent, the target compound has a simpler methoxy group. This difference would likely result in different physical properties, including solubility, lipophilicity, and potentially biological activity profiles.
Properties of 4-Methoxy-6-methyl-2H-pyran-2-one
The physical properties of 4-Methoxy-6-methyl-2H-pyran-2-one provide insight into potential characteristics of (6S)-6-Methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one. The target compound would likely have a higher melting point due to its more rigid bicyclic structure but might share similar solubility characteristics due to the presence of oxygen-containing functional groups.
Synthesis Approaches for Related Heterocyclic Compounds
| Activity Type | Potential Mechanism |
|---|---|
| Antimicrobial | Interaction with cellular membranes or specific enzymes |
| Anti-inflammatory | Modulation of inflammatory pathways |
| Antioxidant | Scavenging of free radicals |
| Enzyme inhibition | Interaction with specific enzyme active sites |
The lactone functionality in the pyranone ring could potentially interact with nucleophilic residues in proteins, providing a mechanism for biological activity. Additionally, the methoxy group might contribute to binding interactions through hydrogen bonding or other non-covalent interactions.
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